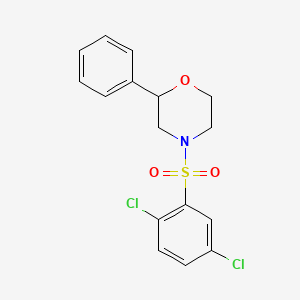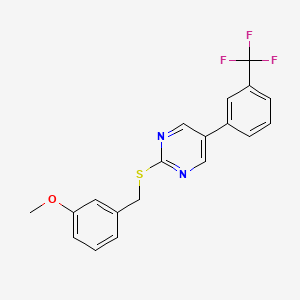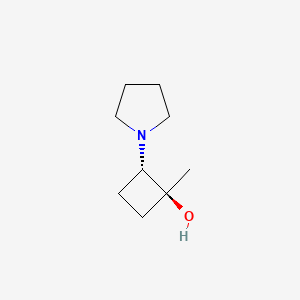![molecular formula C26H25N5O2 B2520793 N-(3-Ciclopropil-1-(5-etil-4-metil-6-oxo-1,6-dihidropirimidin-2-il)-1H-pirazolo-5-il)-[1,1’-bifenil]-4-carboxamida CAS No. 1206996-85-1](/img/structure/B2520793.png)
N-(3-Ciclopropil-1-(5-etil-4-metil-6-oxo-1,6-dihidropirimidin-2-il)-1H-pirazolo-5-il)-[1,1’-bifenil]-4-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Cyclopropyl-1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide is a useful research compound. Its molecular formula is C26H25N5O2 and its molecular weight is 439.519. The purity is usually 95%.
BenchChem offers high-quality N-(3-Cyclopropyl-1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-Cyclopropyl-1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Propiedades Anticancerígenas
La estructura única del compuesto sugiere un potencial como agente anticancerígeno. Los investigadores han explorado sus efectos sobre el crecimiento de las células tumorales, la apoptosis y la inhibición de la metástasis. Estudios preclínicos indican resultados prometedores, aunque se necesitan más investigaciones para comprender su mecanismo de acción y optimizar las dosis terapéuticas .
Actividad Antiinflamatoria
La inflamación juega un papel crucial en diversas enfermedades. Estudios preliminares sugieren que este compuesto puede modular las vías inflamatorias, lo que lo convierte en un candidato para el desarrollo de fármacos antiinflamatorios. Su impacto en las citocinas, la señalización de NF-κB y las respuestas inmunitarias merece una mayor exploración .
Efectos Neuroprotectores
Dado su parecido estructural con ciertos neurotransmisores, este compuesto ha sido investigado por sus propiedades neuroprotectoras. Puede mejorar la supervivencia neuronal, reducir el estrés oxidativo y mitigar los procesos neurodegenerativos. Los investigadores están interesados en comprender su potencial en el tratamiento de afecciones como la enfermedad de Alzheimer y la enfermedad de Parkinson .
Aplicaciones Antivirales
Los virus siguen siendo una preocupación mundial para la salud. Algunos estudios sugieren que este compuesto exhibe actividad antiviral contra virus específicos, incluidos el virus del herpes simple (VHS) y el virus de la inmunodeficiencia humana (VIH). Su modo de acción implica la interferencia con los mecanismos de replicación o entrada viral .
Beneficios Cardiovasculares
Los investigadores han explorado los efectos cardiovasculares de este compuesto. Puede afectar la regulación de la presión arterial, la función vascular y el metabolismo de los lípidos. Las investigaciones sobre su potencial como vasodilatador o agente reductor de lípidos están en curso .
Biología Química y Diseño de Fármacos
Más allá de las aplicaciones específicas, este compuesto sirve como una herramienta valiosa en la biología química y el descubrimiento de fármacos. Su estructura única proporciona información sobre las interacciones ligando-receptor, los sitios de unión y el acoplamiento molecular. Los estudios computacionales aprovechan su andamiaje para diseñar nuevos compuestos con propiedades farmacológicas mejoradas .
“N-(3-Ciclopropil-1-(5-etil-4-metil-6-oxo-1,6-dihidropirimidin-2-il)-1H-pirazolo-5-il)-[1,1’-bifenil]-4-carboxamida: Una revisión exhaustiva de las aplicaciones de investigación científica.” (2024). Source
Propiedades
IUPAC Name |
N-[5-cyclopropyl-2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O2/c1-3-21-16(2)27-26(29-25(21)33)31-23(15-22(30-31)19-11-12-19)28-24(32)20-13-9-18(10-14-20)17-7-5-4-6-8-17/h4-10,13-15,19H,3,11-12H2,1-2H3,(H,28,32)(H,27,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZMDILEBCFLJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C3CC3)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
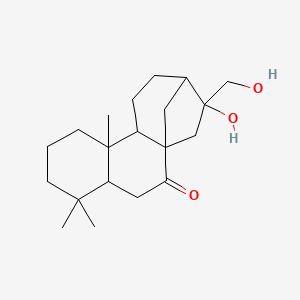
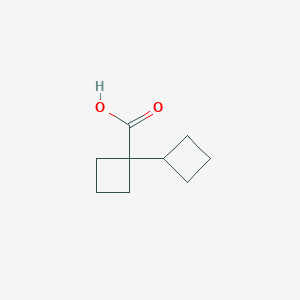

![N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[2-(4-chlorophenyl)ethyl]ethanediamide](/img/structure/B2520722.png)
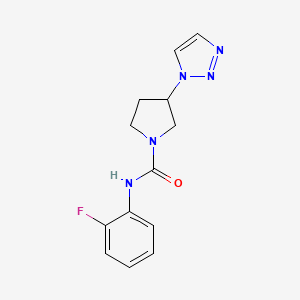
![N-(2,3-dimethylphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2520724.png)
![4-[2-(1H-imidazol-1-yl)ethoxy]-3,5-dimethylbenzoic acid hydrochloride](/img/structure/B2520725.png)
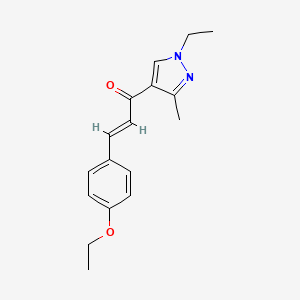
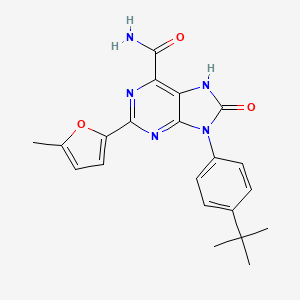

![N-[2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]ethyl]but-2-ynamide](/img/structure/B2520730.png)
